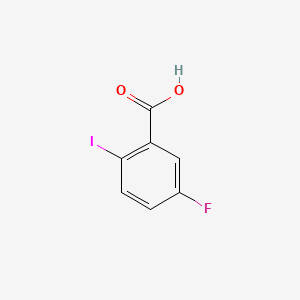

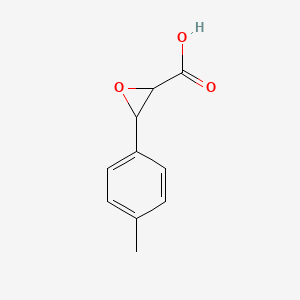

2,2-Dimethyl-1-(3-methylphenyl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it’s structurally similar to “2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine” and “2,2-Dimethyl-3-phenyl-1-propanol” which are more well-studied12.

Synthesis Analysis

The synthesis of similar compounds typically involves alkylation and reduction steps2. However, the specific synthesis process for “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” is not readily available in the searched resources.

Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” is not explicitly mentioned in the searched resources. However, its structural analogs have been studied3.Chemical Reactions Analysis

Specific chemical reactions involving “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” are not available in the searched resources. However, similar compounds have been reported to undergo reactions such as hydrogenolysis4.Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” are not explicitly mentioned in the searched resources. However, a structurally similar compound, “2,2-DIMETHYL-3-(3-METHYLPHENYL) PROPANOL”, is described as a viscous liquid or crystalline mass with a fresh floral odor6.Wissenschaftliche Forschungsanwendungen

Summary of the Application

Indole derivatives, which may share a similar structure with “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one”, have been found to possess various biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

2. Transaminase-Mediated Chiral Selective Synthesis

Summary of the Application

Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened. This compound could be used for the synthesis of different active pharmaceutical entities .

Methods of Application or Experimental Procedures

The process involved screening transaminases, optimizing variables such as enzyme loading, substrate loading, temperature, and pH, and performing ‘What If’ studies by investigating timely progress of reaction on a gram scale by drastically changing the process parameters .

Results or Outcomes

In the final optimized reaction, ATA-025 showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction .

3. Use in Perfume Compositions

Summary of the Application

The compound “2,2-Dimethyl-3-(3-methylphenyl)propanol” is structurally similar to “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one”. It can be used in perfume compositions for toiletries, soaps, and detergents .

Methods of Application or Experimental Procedures

The compound is prepared by the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced with NaBH4 .

Results or Outcomes

The resulting compound can be used to add a unique scent to various cosmetic products .

4. New Psychoactive Substance

Summary of the Application

The compound “2-(methylamino)-1-(3-methylphenyl)propan-1-one” (also known as 3-methylmethcathinone, 3-MMC) is a synthetic cathinone stimulant. It is structurally related to methcathinone and 4-methylmethcathinone (mephedrone), and is monitored as a new psychoactive substance .

Methods of Application or Experimental Procedures

The compound is synthesized in a laboratory setting and its effects are studied in controlled environments .

Results or Outcomes

As a new psychoactive substance, 3-MMC has potential implications for public health and law enforcement .

5. Use in Perfume Compositions

Summary of the Application

The compound “2,2-Dimethyl-3-(3-methylphenyl)propanol” is structurally similar to “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one”. It can be used in perfume compositions for toiletries, soaps, and detergents .

Methods of Application or Experimental Procedures

The compound is prepared by the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of tetrabutylammonium iodide. The resulting aldehyde is then reduced with NaBH4 .

Results or Outcomes

The resulting compound can be used to add a unique scent to various cosmetic products .

6. New Psychoactive Substance

Summary of the Application

The compound “2-(methylamino)-1-(3-methylphenyl)propan-1-one” (also known as 3-methylmethcathinone, 3-MMC) is a synthetic cathinone stimulant. It is a ring-substituted cathinone, which is structurally related to methcathinone and 4-methylmethcathinone (mephedrone), and is monitored as a new psychoactive substance .

Methods of Application or Experimental Procedures

The compound is synthesized in a laboratory setting and its effects are studied in controlled environments .

Results or Outcomes

As a new psychoactive substance, 3-MMC has potential implications for public health and law enforcement .

Safety And Hazards

The safety and hazards associated with “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” are not explicitly mentioned in the searched resources. However, a structurally similar compound, “2,2-dimethyl-1-(3-methylphenyl)propan-1-amine”, has associated hazard statements including H302, H312, H315, H318, H332, H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation1.

Zukünftige Richtungen

The future directions for the study and application of “2,2-Dimethyl-1-(3-methylphenyl)propan-1-one” are not explicitly mentioned in the searched resources. However, the ongoing research into structurally similar compounds suggests potential areas of interest7.

Please note that this analysis is based on the available data and there might be more recent studies or data not included in this response. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRWPECOXVVSRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557989 |

Source

|

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |

CAS RN |

50390-49-3 |

Source

|

| Record name | 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1316749.png)

![Pyrazolo[1,5-a]pyridin-6-ol](/img/structure/B1316758.png)

![1-[1,2,3,4]Tetraazolo[1,5-a]pyridin-6-yl-1-ethanone](/img/structure/B1316764.png)